molecular formula C6H6FN B1628872 3-(Fluoromethyl)pyridine CAS No. 864684-87-7

3-(Fluoromethyl)pyridine

Cat. No.: B1628872
CAS No.: 864684-87-7
M. Wt: 111.12 g/mol
InChI Key: WMCGGHPSLQFUDV-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines. It consists of a pyridine ring substituted with a fluoromethyl group at the third position. The presence of the fluorine atom imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)pyridine can be achieved through several methods. One common approach involves the fluorination of 3-methylpyridine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide. The reaction typically occurs under mild conditions and yields the desired fluorinated product .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes may utilize continuous flow reactors to ensure efficient and consistent production. The choice of fluorinating agent and reaction conditions can vary depending on the desired scale and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Fluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield 3-(fluoromethyl)piperidine using reducing agents like lithium aluminum hydride.

    Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

Scientific Research Applications

3-(Fluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the design of fluorinated analogs of biologically active molecules.

    Medicine: this compound derivatives are explored for their potential as pharmaceutical agents.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)pyridine depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with molecular targets. For example, fluorine can enhance binding affinity to enzymes or receptors by forming strong hydrogen bonds or altering the electronic properties of the molecule . The exact pathways and molecular targets vary depending on the specific derivative and application.

Properties

IUPAC Name

3-(fluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN/c7-4-6-2-1-3-8-5-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCGGHPSLQFUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592276
Record name 3-(Fluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864684-87-7
Record name 3-(Fluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864684-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Fluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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